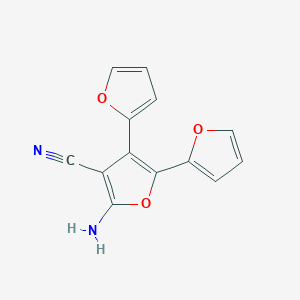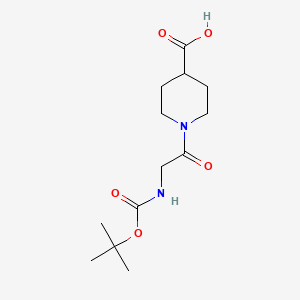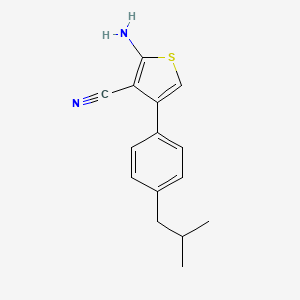
2-Amino-3-cyano-4,5-di(fur-2-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, such as its melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Synthesis of N,N-Disubstituted Formamidines
2-Amino-3-cyano-4,5-di(fur-2-yl)furan: serves as a precursor in the synthesis of N,N-disubstituted formamidines . These compounds are significant in organic and medicinal chemistry, acting as intermediates in various synthetic pathways. They are used as starting materials in heterocyclic compound synthesis and as building blocks for polymeric synthesis. Additionally, they function as protection groups for primary amines and have applications as bleaching agents and ultraviolet light absorbers.
Development of Antimicrobial Agents
The structural framework of this compound allows for the synthesis of derivatives with potent antimicrobial properties . The presence of specific functional groups can enhance the antibacterial activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a valuable compound in the development of new antibiotics and antiseptics.
Agricultural Chemistry
The compound’s derivatives have been utilized in the synthesis of herbicides and insecticides . The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products. This compound’s derivatives contribute to the development of more effective and environmentally friendly agricultural chemicals.
Molecular Electronics
2-Amino-3-cyano-4,5-di(fur-2-yl)furan: derivatives have been studied for their electronic transport behavior, particularly as optical molecular switches . These switches can transition between different states under the influence of ultraviolet radiation or visible light, making them promising candidates for use in high-density optical memory and logic circuits.
Organic Synthesis
This compound is also involved in the preparation of organic compounds, particularly in the field of heterocyclic chemistry . Its versatility in reactions allows for the creation of a wide array of heterocyclic compounds, which are crucial in pharmaceuticals, dyes, and agrochemicals.
Pharmaceutical Research
Derivatives of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan have been explored for their pharmacological properties, including their potential use in the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives . These derivatives hold promise in the development of new drugs with various therapeutic applications.
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSOEAGWZLHBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351930 |
Source


|
| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyano-4,5-di(fur-2-yl)furan | |
CAS RN |
24386-17-2 |
Source


|
| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)








![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)
